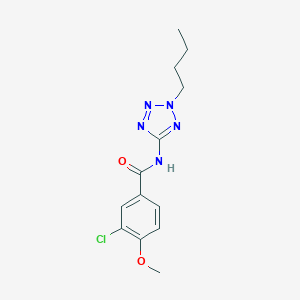
Ristotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ristotetraose is a type of oligosaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a four-sugar carbohydrate that is composed of glucose, galactose, fructose, and xylose. Ristotetraose is produced through the enzymatic hydrolysis of raffinose, a trisaccharide found in various plants. The purpose of
Wissenschaftliche Forschungsanwendungen
Ristotetraose has various potential applications in the scientific research field. It has been shown to have prebiotic effects, which means that it promotes the growth of beneficial bacteria in the gut. This makes ristotetraose a potential candidate for use in probiotics, which are supplements that contain live bacteria that provide health benefits. Ristotetraose has also been shown to have antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals. This makes ristotetraose a potential candidate for use in anti-aging and disease prevention research.
Wirkmechanismus
The mechanism of action of ristotetraose is not fully understood. However, it is believed that ristotetraose exerts its effects through its interactions with the gut microbiota. Ristotetraose is not digested by the human body, but instead passes through to the large intestine where it is fermented by the gut microbiota. This fermentation process produces short-chain fatty acids, which have various health benefits, including reducing inflammation and improving gut barrier function.
Biochemical and Physiological Effects
Ristotetraose has various biochemical and physiological effects. It has been shown to increase the production of short-chain fatty acids in the gut, which have various health benefits, including reducing inflammation and improving gut barrier function. Ristotetraose has also been shown to increase the growth of beneficial bacteria in the gut, which can help to improve overall gut health. Additionally, ristotetraose has antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ristotetraose in lab experiments include its prebiotic effects, antioxidant properties, and potential applications in probiotics and disease prevention research. However, there are also limitations to using ristotetraose in lab experiments. One limitation is that it is not well understood how ristotetraose exerts its effects, which can make it difficult to design experiments that target specific mechanisms of action. Additionally, ristotetraose is not readily available in large quantities, which can make it difficult to conduct experiments that require large amounts of the compound.
Zukünftige Richtungen
There are several future directions for research on ristotetraose. One direction is to further investigate its mechanism of action and how it interacts with the gut microbiota. This can help to identify specific mechanisms that can be targeted for therapeutic purposes. Another direction is to investigate its potential applications in disease prevention research, particularly in the areas of anti-aging and cancer prevention. Additionally, research can be conducted to develop new synthesis methods for ristotetraose that are more efficient and cost-effective.
Synthesemethoden
Ristotetraose is synthesized through the enzymatic hydrolysis of raffinose, which is a trisaccharide found in various plants. The enzyme alpha-galactosidase is used to break down raffinose into its constituent sugars, including glucose, galactose, and fructose. These sugars are then combined with xylose to form ristotetraose. The synthesis of ristotetraose can also be achieved through chemical methods, although enzymatic hydrolysis is the preferred method due to its higher yield and purity.
Eigenschaften
CAS-Nummer |
128142-69-8 |
|---|---|
Produktname |
Ristotetraose |
Molekularformel |
C57H85N21O15 |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3 |
InChI-Schlüssel |
VRAKWGCRAPCZBP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Synonyme |
ristotetraose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)




